molecular formula C14H15Cl2N3O3S2 B3637910 2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B3637910
M. Wt: 408.3 g/mol
InChI Key: FUKKFGFNQDIZIG-UHFFFAOYSA-N
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Description

2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro, diethylsulfamoyl, and thiazolyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, including the introduction of the dichloro, diethylsulfamoyl, and thiazolyl groups onto the benzamide core. Common synthetic routes may include:

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzene ring.

    Sulfamoylation: Attachment of the diethylsulfamoyl group to the benzene ring.

    Thiazole Formation: Synthesis of the thiazole ring and its subsequent attachment to the benzamide core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in biological studies.

    Medicine: Investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide may include other benzamides with different substituents, such as:

  • 2,4-dichloro-5-(methylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
  • 2,4-dichloro-5-(ethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O3S2/c1-3-19(4-2)24(21,22)12-7-9(10(15)8-11(12)16)13(20)18-14-17-5-6-23-14/h5-8H,3-4H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKKFGFNQDIZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NC=CS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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2,4-dichloro-5-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

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